3-Methoxybenzamidoxime hcl
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Overview
Description
3-Methoxybenzamidoxime hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzamidoxime, featuring a methoxy group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybenzamidoxime hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This intermediate is then further reacted with hydrochloric acid to yield 3-Methoxybenzamidoxime hydrochloride .
Industrial Production Methods
Industrial production methods for 3-Methoxybenzamidoxime hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzamidoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzamidoxime derivatives.
Scientific Research Applications
3-Methoxybenzamidoxime hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 3-Methoxybenzamidoxime hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzamide
- 4-Methoxybenzamide
- 4-Hydroxy-3-methoxybenzamidoxime
- 4-Methoxybenzhydrazide
Uniqueness
3-Methoxybenzamidoxime hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and amidoxime functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N'-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-7-4-2-3-6(5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAOZIAFESTUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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